5-Amino-4-chloro-6-(furfurylamino)pyrimidine
Overview
Description
5-Amino-4-chloro-6-(furfurylamino)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound is not directly available, but related compounds such as 4-Pyrimidinamine, 6-chloro-2-(methylthio)- have been analyzed .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, 2-amino-4,6-dichloropyrimidine derivatives suppressed the immune-induced NO generation . A compound carrying a fluorine atom at position-5 of the pyrimidine skeleton was noticed to be the most potent inhibitor against the production of immune-stimulated NO .Scientific Research Applications
Molecular Recognition and Hydrogen Bonding in Aminopyrimidines
Aminopyrimidines, like 5-Amino-4-chloro-6-(furfurylamino)pyrimidine, play a crucial role in biology and medicine. The hydrogen bonding capabilities of aminopyrimidines are significant for molecular recognition, a process vital in the targeted drug action of pharmaceuticals containing aminopyrimidine functionality. Studies have shown different tautomeric forms and hydrogen bonding arrangements in related compounds, providing insights into the molecular recognition process (Rajam et al., 2017).
Synthesis of Amino-Substituted Furanopyrimidines
This compound can be synthesized through various chemical reactions. Research has shown the conversion of furanopyrimidine derivatives into compounds of potential biological interest. The synthesis process highlights the versatility and reactivity of this compound in creating biologically relevant structures (Campaigne et al., 1970).
Anti-Inflammatory and Antimicrobial Activity
Some pyrimidine derivatives, related to this compound, have shown potential anti-inflammatory and antimicrobial activities. These compounds, synthesized through various chemical processes, demonstrate the potential for therapeutic applications in treating inflammation and infections (El-Dean et al., 2016).
Hydrogen Bonded Frameworks in Pyrimidine Compounds
The study of hydrogen-bonded frameworks in pyrimidine compounds provides valuable insights into their structural properties. For example, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives demonstrate interesting hydrogen bonding patterns, contributing to a deeper understanding of their molecular structures and potential applications (Trilleras et al., 2009).
Cocrystal Design with Carboxylic Acids
Cocrystals involving aminopyrimidines and carboxylic acids have been prepared, demonstrating the ability of aminopyrimidines to form robust supramolecular structures. This research is relevant in exploring the potential of this compound in forming cocrystals, which could have implications in drug design and material science (Rajam et al., 2018).
Mechanism of Action
Safety and Hazards
The safety data sheet of a related compound, 2-Amino-4-chloro-6-methylpyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
6-chloro-4-N-(furan-2-ylmethyl)pyrimidine-4,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7(11)9(14-5-13-8)12-4-6-2-1-3-15-6/h1-3,5H,4,11H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNDLEFFMIFBQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C(=NC=N2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295172 | |
Record name | 6-Chloro-N~4~-[(furan-2-yl)methyl]pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17801-47-7 | |
Record name | NSC100129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-[(furan-2-yl)methyl]pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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